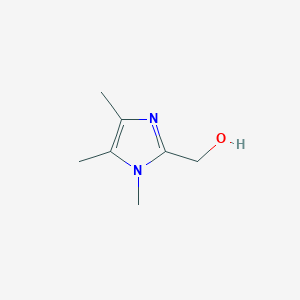

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Description

BenchChem offers high-quality (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,4,5-trimethylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-6(2)9(3)7(4-10)8-5/h10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGOUROOMPQDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634930 | |

| Record name | (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185910-13-8 | |

| Record name | 1,4,5-Trimethyl-1H-imidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185910-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, including its synthesis, characterization, and potential reactivity. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and provides experimentally grounded protocols based on analogous structures. The guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule for novel applications, particularly in the realm of drug discovery where the imidazole scaffold is a well-established pharmacophore.

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. The unique electronic and structural features of the imidazole nucleus allow it to interact with various biological targets. Substitution on the imidazole ring provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, with its specific substitution pattern, presents an interesting scaffold for further chemical exploration and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 185910-13-8 | |

| Molecular Formula | C₇H₁₂N₂O | |

| Molecular Weight | 140.18 g/mol | |

| Physical Form | Liquid | |

| SMILES String | CN1C(CO)=NC(C)=C1C | |

| InChI Key | URGOUROOMPQDGO-UHFFFAOYSA-N |

Synthesis and Purification

The most direct and logical synthetic route to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is through the reduction of its corresponding aldehyde, 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a mild reducing agent such as sodium borohydride.

Synthetic Workflow

The synthesis can be visualized as a two-step process, starting from the commercially available 1,4,5-trimethyl-1H-imidazole.

Caption: Synthetic pathway to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Detailed Experimental Protocol: Reduction of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde

This protocol is based on established methods for the reduction of similar heterocyclic aldehydes.

Materials:

-

1,4,5-trimethyl-1H-imidazole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains at or below 5 °C. The addition should be slow to control any effervescence.

-

Reaction Progression: After the complete addition of sodium borohydride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₂OH | ~4.5 - 4.7 | Singlet | 2H |

| N-CH ₃ | ~3.6 - 3.8 | Singlet | 3H |

| C4-CH ₃ | ~2.1 - 2.3 | Singlet | 3H |

| C5-CH ₃ | ~2.0 - 2.2 | Singlet | 3H |

| -OH | Variable (broad singlet) | Singlet | 1H |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 - 150 |

| C4 | ~125 - 130 |

| C5 | ~120 - 125 |

| -C H₂OH | ~55 - 60 |

| N-C H₃ | ~30 - 35 |

| C4-C H₃ | ~10 - 15 |

| C5-C H₃ | ~8 - 12 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (methyl) | 2850 - 3000 |

| C=N stretch (imidazole ring) | ~1600 |

| C-N stretch (imidazole ring) | ~1400 - 1500 |

| C-O stretch (alcohol) | 1000 - 1260 |

Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 140.1004, corresponding to the molecular weight of the compound. The exact mass can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Chemical Reactivity and Potential Applications

Reactivity

The primary alcohol functional group in (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is the most reactive site for further chemical modifications. It can undergo a variety of reactions typical for primary alcohols, including:

-

Oxidation: Oxidation to the corresponding aldehyde (1,4,5-trimethyl-1H-imidazole-2-carbaldehyde) or carboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.

-

Halogenation: Replacement of the hydroxyl group with a halogen (e.g., using thionyl chloride to form the corresponding chloride).

The imidazole ring itself can also participate in reactions, such as N-alkylation or electrophilic substitution, although the existing methyl groups may influence the regioselectivity of such reactions.

Potential Applications in Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, and (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol can serve as a valuable building block for the synthesis of novel drug candidates.

-

Antifungal Agents: Imidazole-containing compounds are well-known for their antifungal activity, which primarily stems from the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N-1 substituted imidazole moiety is crucial for this activity.

Caption: Proposed mechanism of action for imidazole-based antifungal agents.

-

Antibacterial and Anticancer Agents: The imidazole ring is also found in various antibacterial and anticancer drugs. The specific substitution pattern of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol could be explored to develop compounds with selective activity against bacterial or cancer cell targets.

Conclusion

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a readily accessible synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and other fields. While specific experimental data for this molecule is sparse, its chemical properties can be reliably predicted based on the well-understood chemistry of imidazoles and primary alcohols. This guide provides a solid foundation for researchers to begin working with this compound, from its synthesis and characterization to exploring its potential applications. Further research is warranted to fully elucidate the biological activities and therapeutic potential of derivatives of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

References

-

Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 33(2), 340–437. [Link]

-

Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15. [Link]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3843–3858. [Link]

-

Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(5), 922–928. [Link]

-

PubChem. (1-methyl-1H-imidazol-2-yl)methanol. [Link]

-

MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

An In-depth Technical Guide to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol, a substituted imidazole derivative of interest in medicinal chemistry and materials science. Drawing upon established principles of heterocyclic chemistry and spectroscopic analysis of analogous compounds, this document details the molecule's structure, a robust synthetic protocol, and expected analytical characterization data.

Molecular Structure and Physicochemical Properties

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, with the CAS Number 185910-13-8, is a heterocyclic alcohol. Its fundamental properties are summarized in the table below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [1][2] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| SMILES String | CN1C(CO)=NC(C)=C1C | [1] |

| InChI Key | URGOUROOMPQDGO-UHFFFAOYSA-N | [1] |

The molecular structure consists of a central imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This core is substituted with methyl groups at positions 1, 4, and 5, and a hydroxymethyl group at position 2.

Caption: Proposed synthetic workflow for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Detailed Experimental Protocol

This protocol is based on established procedures for the reduction of heterocyclic aldehydes. [3] Materials:

-

1,4,5-Trimethyl-1H-imidazole-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4,5-trimethyl-1H-imidazole-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains at or below 5 °C. The addition should be slow to control any effervescence.

-

Reaction: After the complete addition of NaBH₄, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude (1,4,5-trimethyl-1H-imidazol-2-yl)methanol by column chromatography on silica gel.

Analytical Characterization

Due to the lack of published experimental data for (1,4,5-trimethyl-1H-imidazol-2-yl)methanol, the following spectroscopic data are predicted based on the analysis of structurally similar compounds. [4][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6-4.8 | s | 2H | -CH₂OH | |

| ~3.6-3.8 | s | 3H | N-CH₃ | |

| ~2.2-2.4 | s | 3H | C4-CH₃ or C5-CH₃ | |

| ~2.0-2.2 | s | 3H | C4-CH₃ or C5-CH₃ | |

| Variable | br s | 1H | -OH |

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C2 (bearing -CH₂OH) | |

| ~125-130 | C4 or C5 | |

| ~120-125 | C4 or C5 | |

| ~55-60 | -CH₂OH | |

| ~30-35 | N-CH₃ | |

| ~10-15 | C4-CH₃ or C5-CH₃ | |

| ~8-12 | C4-CH₃ or C5-CH₃ |

Infrared (IR) Spectroscopy

| Predicted IR Data | Wavenumber (cm⁻¹) | Functional Group |

| 3200-3500 (broad) | O-H stretch (alcohol) | |

| 2850-3000 | C-H stretch (alkyl) | |

| ~1600 | C=N stretch (imidazole ring) | |

| ~1450 | C=C stretch (imidazole ring) | |

| 1000-1100 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 140. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) and subsequent fragmentation of the imidazole ring.

Potential Applications and Reactivity

Substituted imidazoles are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [5]Therefore, (1,4,5-trimethyl-1H-imidazol-2-yl)methanol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The hydroxymethyl group at the C2 position is a key functional handle for further chemical modifications. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. The imidazole ring itself can participate in N-alkylation or coordination with metal ions, making this molecule a potential ligand in coordination chemistry.

Conclusion

This technical guide provides a detailed overview of the molecular structure, a proposed synthetic route, and predicted analytical data for (1,4,5-trimethyl-1H-imidazol-2-yl)methanol. While some of the presented data is based on extrapolation from analogous compounds due to a lack of direct experimental reports, this guide offers a solid foundation for researchers and scientists working with this and related imidazole derivatives. The provided synthetic protocol is robust and based on well-established chemical transformations, offering a reliable method for the preparation of this compound for further investigation in drug discovery and materials science.

References

-

(1-methyl-1H-imidazol-2-yl)methanol. PubChem. (n.d.). Retrieved from [Link]

- Rambabu, R., Subbarao, J., & Pavan Kumar, P. (2015). Synthesis, Characterization and Biological Activities of Some New Substituted Imidazoles. International Journal of Pharmaceutical Sciences and Research, 6(4), 1761-1765.

-

Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. (2023). Retrieved from [Link]

- Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol.

-

Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (n.d.). Imidazole-2-carboxaldehyde. Organic Syntheses. Retrieved from [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. (n.d.). Retrieved from [Link]

- Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol.

-

(1-methyl-1H-imidazol-5-yl)methanol. PubChem. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

4-Imidazolemethanol. PubChem. (n.d.). Retrieved from [Link]

- Hachuła, B., Nowak, M. A., & Kusz, J. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Journal of Chemical Crystallography, 40(3), 201–206.

-

Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. ResearchGate. Retrieved from [Link]

Sources

- 1. (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol DiscoveryCPR 185910-13-8 [sigmaaldrich.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (1-methyl-1H-imidazol-2-yl)methanol | C5H8N2O | CID 573612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Imidazole-4,5-dimethanol(33457-48-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS 185910-13-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, CAS 185910-13-8, is a substituted imidazole derivative of increasing interest within the scientific community. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs, valued for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. It is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering insights into its preparation and potential applications.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone in biological systems, most notably as a component of the amino acid histidine. The unique electronic and steric properties of the imidazole nucleus allow it to participate in a wide array of biological interactions, making its derivatives a fertile ground for drug discovery.[1] Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3][4]

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol belongs to the class of imidazolyl methanols. The introduction of a hydroxymethyl group at the 2-position of the imidazole ring provides a key functional handle for further chemical modifications and can also influence the molecule's binding properties and solubility. The trimethyl substitution pattern on the imidazole ring is expected to impact its lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic profiles.

This guide will delve into the technical details of this specific molecule, providing a foundation for its synthesis and exploration in various research and development contexts.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research. The following tables summarize the key physicochemical and predicted spectroscopic data for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

General Properties

| Property | Value | Source |

| CAS Number | 185910-13-8 | [5] |

| Molecular Formula | C₇H₁₂N₂O | [5] |

| Molecular Weight | 140.18 g/mol | [5] |

| Appearance | Liquid (form) | [5] |

| InChI | 1S/C7H12N2O/c1-5-6(2)9(3)7(4-10)8-5/h10H,4H2,1-3H3 | [5] |

| SMILES | CN1C(CO)=NC(C)=C1C | [5] |

Predicted Spectroscopic Data

2.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | s | 2H | -CH ₂OH |

| ~3.6 | s | 3H | N-CH ₃ |

| ~2.2 | s | 3H | Imidazole-CH ₃ (C4 or C5) |

| ~2.1 | s | 3H | Imidazole-CH ₃ (C4 or C5) |

| Variable | br s | 1H | -OH |

Rationale: The methylene protons adjacent to the oxygen are expected to appear as a singlet around 4.7 ppm. The N-methyl group will be a sharp singlet around 3.6 ppm. The two methyl groups on the imidazole ring are in slightly different electronic environments and are predicted to be singlets around 2.1-2.2 ppm. The hydroxyl proton will be a broad singlet with a variable chemical shift depending on concentration and solvent.

2.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C 2 (imidazole) |

| ~130 | C 4/C5 (imidazole) |

| ~125 | C 4/C5 (imidazole) |

| ~55 | -C H₂OH |

| ~30 | N-C H₃ |

| ~12 | Imidazole-C H₃ |

| ~10 | Imidazole-C H₃ |

Rationale: The C2 carbon of the imidazole ring, being attached to two nitrogen atoms and the hydroxymethyl group, will be the most downfield. The C4 and C5 carbons will appear in the aromatic region. The carbon of the hydroxymethyl group is expected around 55 ppm, and the N-methyl and ring methyl carbons will be in the aliphatic region.

2.2.3. Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns for alcohols include the loss of a hydrogen atom to give a peak at m/z = 139, and α-cleavage.[9][10][11][12][13] The most significant fragmentation is anticipated to be the loss of the hydroxymethyl group, leading to a stable imidazolium cation at m/z = 109.

| m/z | Predicted Fragment |

| 140 | [C₇H₁₂N₂O]⁺ (Molecular Ion) |

| 139 | [C₇H₁₁N₂O]⁺ |

| 109 | [C₆H₉N₂]⁺ |

Synthesis and Purification

The synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is most logically achieved through the reduction of its corresponding aldehyde, 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde.[14] This two-step approach involves the initial synthesis of the aldehyde followed by its reduction to the primary alcohol.

Synthetic Pathway

Caption: Synthetic route to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Experimental Protocol: Reduction of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

This protocol is based on established methods for the reduction of imidazole aldehydes.[15][16] Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.

Method A: Using Sodium Borohydride (NaBH₄)

-

Rationale: Sodium borohydride is a mild and selective reducing agent, suitable for the reduction of aldehydes in the presence of other functional groups. It is generally safer and easier to handle than lithium aluminum hydride.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly add deionized water to quench the reaction and destroy any excess sodium borohydride.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method B: Using Lithium Aluminum Hydride (LiAlH₄)

-

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes.[17][18][19] It is often used when milder reagents are ineffective. Extreme caution must be exercised when handling LiAlH₄ due to its high reactivity with water.

Step-by-Step Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (1.1 equivalents) in anhydrous THF to the aldehyde solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Work-up (Fieser method): Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is designed to produce a granular precipitate that is easy to filter.

-

Filtration and Extraction: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

Purification

The crude (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol can be purified by column chromatography on silica gel.[20]

Chromatography Protocol:

-

Adsorbent: Silica gel (230-400 mesh).

-

Eluent: A gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol (e.g., 1-5%).

-

Pro-Tip: The basicity of the imidazole nitrogen can sometimes lead to tailing on the silica gel column. To mitigate this, a small amount of triethylamine (0.5-1%) can be added to the eluent system.[20]

-

Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Potential Applications and Future Directions

While specific applications for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol are not extensively documented in current literature, its structural features suggest several promising avenues for research and development.

Medicinal Chemistry

-

Scaffold for Drug Discovery: The core structure of this molecule can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. The hydroxymethyl group is a versatile handle for elaboration through esterification, etherification, or conversion to other functional groups.

-

Enzyme Inhibition: Imidazole derivatives are known to interact with various enzymes. For instance, they have been investigated as sirtuin regulators, which are implicated in cancer and other diseases.[21] The specific substitution pattern of this molecule may confer selectivity for certain enzyme targets.

Materials Science and Catalysis

-

Ligand in Coordination Chemistry: The N,O-bidentate nature of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol makes it a potential ligand for the formation of metal complexes.[22] Such complexes could exhibit interesting catalytic properties, for example, in cross-coupling reactions.[23] The trimethyl substitution may provide steric bulk that could influence the catalytic activity and selectivity of the metal center.

Safety and Handling

-

General Precautions: As with all chemicals, (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: The compound is listed as a combustible liquid and should be stored in a cool, dry place away from ignition sources.[5]

Conclusion

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a valuable building block for chemical synthesis and drug discovery. This guide provides a comprehensive overview of its properties, a logical and detailed synthetic protocol, and insights into its potential applications. The versatile imidazole core, combined with the functional hydroxymethyl group and the specific trimethyl substitution pattern, makes this compound a compelling target for further investigation by researchers in academia and industry. The methodologies and data presented herein are intended to facilitate and inspire new research endeavors centered on this promising molecule.

References

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. [Link]

-

trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.). [Link]

-

ResearchGate. (2025). Synthesis and biological screening of substituted Imidazoles | Request PDF. [Link]

-

NIH. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Synthesis and Biological Evaluation of Novel Substituted Imidazolidine Derivatives. (2025). [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

pubs.rsc.org. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]

-

Interpretation of mass spectra. (n.d.). [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. [Link]

-

PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanol. [Link]

-

Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

-

NIST. (n.d.). 1H-Imidazole. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

-

NIH. (2018). Synthesis and biological profile of substituted benzimidazoles. [Link]

-

ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. (2025). CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

NIH. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

Sources

- 1. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]

- 2. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol DiscoveryCPR 185910-13-8 [sigmaaldrich.com]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. youtube.com [youtube.com]

- 14. 1,4,5-TRIMETHYL-1H-IMIDAZOLE-2-CARBALDEHYDE [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 22. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol: A Technical Guide for Researchers

Introduction

The molecular structure, with its empirical formula C₇H₁₂N₂O and molecular weight of 140.18 g/mol , presents a fascinating case for spectroscopic analysis.[1] The interplay between the aromatic imidazole ring, the electron-donating methyl groups, and the hydroxymethyl substituent creates a distinct spectroscopic fingerprint that can be deciphered through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and its Spectroscopic Implications

To comprehend the spectroscopic data, it is essential to first dissect the molecular structure of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol and anticipate the behavior of each component under various analytical techniques.

Caption: Molecular structure of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

The key structural features influencing the spectra are:

-

The Imidazole Ring: A five-membered aromatic heterocycle. The nitrogen and carbon atoms within the ring will have characteristic chemical shifts in ¹³C NMR.

-

Three Methyl Groups:

-

One N-methyl group (at position 1).

-

Two C-methyl groups (at positions 4 and 5). These will give rise to distinct signals in the ¹H and ¹³C NMR spectra, with their chemical shifts influenced by their position on the ring.

-

-

A Hydroxymethyl Group: A -CH₂OH group attached to C2 of the imidazole ring. This group is a primary alcohol and will exhibit characteristic signals for the methylene protons and the hydroxyl proton in ¹H NMR, the methylene carbon in ¹³C NMR, and a prominent O-H stretching band in the IR spectrum.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shifts (δ) are predicted based on typical values for substituted imidazoles and alcohols, assuming a standard solvent like CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -OH | ~2.5 - 5.0 | Singlet (broad) | 1H | The chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen exchange.[2][3] |

| -CH₂OH | ~4.6 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing imidazole ring and the oxygen atom, leading to a downfield shift.[4] Due to the absence of adjacent protons, this signal is expected to be a singlet. |

| N-CH₃ | ~3.6 | Singlet | 3H | The N-methyl group is directly attached to a nitrogen atom within the aromatic ring, resulting in a downfield shift compared to the C-methyl groups. |

| C5-CH₃ | ~2.2 | Singlet | 3H | Methyl groups attached to the carbon atoms of an imidazole ring typically appear in this region. |

| C4-CH₃ | ~2.1 | Singlet | 3H | This methyl group is in a similar environment to the C5-methyl, but subtle electronic differences might lead to a slightly different chemical shift. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven signals, one for each unique carbon atom. The predicted chemical shifts are based on known values for imidazole derivatives and the substituent effects of the methyl and hydroxymethyl groups.[5][6][7]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~148 | This carbon is bonded to two nitrogen atoms and the hydroxymethyl group, resulting in a significant downfield shift. |

| C4 & C5 | ~127-135 | These are the sp² hybridized carbons of the imidazole ring. The methyl substituents will influence their exact positions. |

| -CH₂OH | ~55-65 | The carbon of the hydroxymethyl group is a typical sp³ carbon attached to an electronegative oxygen atom, placing it in this characteristic range.[8] |

| N-CH₃ | ~33 | The N-methyl carbon is deshielded by the adjacent nitrogen atom. |

| C4-CH₃ & C5-CH₃ | ~10-15 | These methyl carbons are in a typical aliphatic region. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the alcohol and the substituted imidazole ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |

| Alcohol O-H | 3200 - 3600 | Strong, Broad | O-H Stretch |

| C-H (sp³) | 2850 - 3000 | Medium to Strong | C-H Stretch |

| C=N, C=C (Imidazole) | 1500 - 1650 | Medium | Ring Stretching |

| C-O (Alcohol) | 1050 - 1150 | Strong | C-O Stretch |

The broadness of the O-H stretch is a hallmark of hydrogen bonding present in the alcohol.[9] The region between 1400 and 600 cm⁻¹, known as the fingerprint region, will contain a complex pattern of bands unique to the molecule's overall structure.

Predicted Mass Spectrum

In mass spectrometry, particularly with electron ionization (EI), the molecule will undergo fragmentation. The molecular ion peak (M⁺) is expected at m/z = 140. Subsequent fragmentation is likely to involve the hydroxymethyl group, while the substituted imidazole ring is expected to be relatively stable.[10]

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 140 | [C₇H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₁₁N₂]⁺ | Loss of -OH radical |

| 111 | [C₆H₉N₂]⁺ | Loss of -CH₂OH radical |

| 109 | [C₆H₇N₂]⁺ | Loss of H₂O and a methyl radical |

A plausible fragmentation pathway is visualized below:

Caption: Predicted major fragmentation pathways for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrument Setup:

-

Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization for fragmentation analysis or Electrospray Ionization for accurate mass determination).

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic profile of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is predicted to be highly characteristic, enabling its unambiguous identification. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a complementary and comprehensive dataset. The ¹H and ¹³C NMR spectra will elucidate the specific arrangement of the methyl and hydroxymethyl groups on the imidazole core. The IR spectrum will confirm the presence of the crucial hydroxyl functional group, and mass spectrometry will verify the molecular weight and provide insights into the molecule's stability and fragmentation patterns. This guide serves as a robust predictive reference for researchers working with this compound, facilitating its synthesis, purification, and application in various scientific endeavors.

References

-

ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Retrieved from [Link]

- Unknown. (n.d.). 13C NMR.pdf.

-

ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (continued). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.

- Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals, 27(2), 71-76.

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

NIH. (2020, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

-

StackExchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]

-

PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved from [Link]

-

PubMed. (2019, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Retrieved from [Link]

-

SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIH. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Unknown. (n.d.). Chemical shifts.

-

Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit.... Retrieved from [Link]

-

Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR).

-

NIH. (2024, January 26). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

- Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol DiscoveryCPR 185910-13-8 [sigmaaldrich.cn]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. users.wfu.edu [users.wfu.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

13C NMR analysis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

An In-depth Technical Guide to the 13C NMR Analysis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, a fully substituted heterocyclic compound. As a valuable building block in medicinal chemistry and materials science, unambiguous structural verification is paramount. This document, intended for researchers and drug development professionals, details the theoretical prediction of the 13C NMR spectrum, outlines a robust, self-validating experimental protocol, and presents a systematic approach to spectral interpretation using a combination of 1D and 2D NMR techniques. We delve into the causality behind experimental choices, moving beyond a simple recitation of steps to empower scientists with a deeper understanding of the analytical process. The methodology described herein ensures high-fidelity data acquisition and confident assignment of all carbon signals, including the critical quaternary carbons of the imidazole core.

Introduction

The Subject Molecule: (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS No: 185910-13-8) is a substituted imidazole featuring a hydroxymethyl group at the C2 position and methyl groups at the N1, C4, and C5 positions. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol . The imidazole moiety is a cornerstone in numerous biologically active compounds, and substituted derivatives like this serve as versatile intermediates in synthetic chemistry.[1][2]

The structure of the molecule is depicted below, with the standard numbering for the imidazole ring that will be used throughout this guide.

Caption: Molecular structure of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. Unlike ¹H NMR, the 13C NMR spectrum spans a much wider chemical shift range (0-220 ppm), which significantly reduces signal overlap, even in complex structures.[3] Each unique carbon atom in a molecule typically produces a distinct signal, providing a direct count of non-equivalent carbons and offering critical insights into their chemical environment (e.g., hybridization, proximity to electronegative atoms).[3]

Specific Considerations for Imidazole Derivatives

A common phenomenon in N-unsubstituted imidazoles is annular tautomerism, where the N-H proton rapidly exchanges between the two ring nitrogens. This can complicate NMR analysis, often leading to broadened signals or time-averaged chemical shifts for the C4 and C5 carbons.[4][5]

A key advantage in analyzing (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is the N1-methyl group. This substitution completely quenches annular tautomerism, resulting in a single, stable constitutional isomer. Consequently, a sharp, well-resolved 13C NMR spectrum is expected, allowing for precise structural analysis.

Theoretical Framework: Predicting the 13C NMR Spectrum

Before any experimental work, predicting the spectrum provides a valuable roadmap for signal assignment. The chemical shift of a given carbon is influenced by its local electronic environment.

Predicted Chemical Shifts for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Based on established chemical shift ranges for substituted imidazoles and related functional groups, we can estimate the position of each of the seven unique carbon signals.[6][7]

| Carbon Atom | Hybridization | Influencing Factors | Predicted δ (ppm) |

| C2 | sp² | Bound to two electronegative N atoms and the -CH₂OH group. Expected to be the most deshielded ring carbon. | 148 – 155 |

| C4 | sp² | Quaternary carbon in an aromatic system, attached to a methyl group. | 130 – 138 |

| C5 | sp² | Quaternary carbon in an aromatic system, attached to a methyl group. | 124 – 132 |

| -CH₂OH | sp³ | Methylene carbon attached to a hydroxyl group. | 55 – 65 |

| N1-CH₃ | sp³ | Methyl group attached to a ring nitrogen. | 30 – 38 |

| C4-CH₃ | sp³ | Methyl group attached to an sp² carbon of the ring. | 10 – 18 |

| C5-CH₃ | sp³ | Methyl group attached to an sp² carbon of the ring. | 8 – 16 |

Experimental Methodology

The following protocols are designed to produce a high-quality, unambiguous dataset. The causality for each step is explained to highlight its importance in a self-validating workflow.

Sample Preparation Protocol

Accurate sample preparation is the foundation of a high-quality NMR spectrum.

-

Mass Measurement: Weigh approximately 15-25 mg of high-purity (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. Rationale: This mass provides sufficient concentration for a strong 13C signal within a reasonable acquisition time.

-

Solvent Selection: Select a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for its versatility. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[8][9] Rationale: Deuterated solvents prevent a large, interfering solvent signal in the ¹H spectrum and provide the lock signal for the spectrometer.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube. Rationale: Proper filling height is crucial for optimal magnetic field shimming and spectral resolution.

-

Standard: Add a small amount of tetramethylsilane (TMS) if the solvent does not contain it. Rationale: TMS serves as the internal standard, defining the 0.0 ppm reference point for both ¹H and 13C spectra.[3]

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation and analysis.

Acquisition of the Standard Proton-Decoupled 13C Spectrum

This is the primary experiment to locate all unique carbon signals.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling for optimal signal without saturation. |

| Spectral Width | 0 to 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules. |

| Acquisition Time | ~1.0 - 1.5 s | Balances resolution with experiment time. |

| Relaxation Delay (d1) | 2.0 - 5.0 s | Crucial for quantitative accuracy. Quaternary carbons (C2, C4, C5) relax slowly; a longer delay ensures they fully relax before the next pulse, preventing signal attenuation. |

| Number of Scans (ns) | 1024 - 4096 | The low natural abundance (~1.1%) of the ¹³C isotope necessitates signal averaging to achieve an adequate signal-to-noise ratio. |

Advanced NMR Experiments for Unambiguous Assignment

While the 1D spectrum shows the signals, assigning them requires further experiments that reveal connectivity and carbon type.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating carbon types.

-

CH and CH₃ groups appear as positive signals.

-

CH₂ groups appear as negative (inverted) signals.

-

Quaternary carbons are not observed. This allows for the immediate identification of the -CH₂ OH signal (negative), the three CH₃ signals (positive), and confirms that the remaining three signals belong to the quaternary C2, C4, and C5.

-

-

2D HSQC and HMBC Spectroscopy: These experiments correlate carbon and proton signals to piece the molecular puzzle together.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each carbon signal to the signal of the proton(s) directly attached to it (¹J-coupling). This will definitively link the -CH₂OH carbon to its protons and each of the three -CH₃ carbons to their respective protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary carbons. It reveals correlations between carbons and protons that are two or three bonds apart (²J and ³J-coupling).

-

Spectral Interpretation and Data Analysis

A systematic analysis using the data from all experiments leads to a confident and complete assignment.

Step-by-Step Assignment Strategy

-

Identify Carbon Types with DEPT-135:

-

Locate the single negative peak; this is the -CH₂OH carbon.

-

Identify the three positive peaks; these are the N1-CH₃ , C4-CH₃ , and C5-CH₃ carbons.

-

The three signals present in the 1D 13C spectrum but absent in the DEPT-135 are the quaternary carbons: C2, C4, and C5 .

-

-

Assign Protons and Directly Attached Carbons with HSQC:

-

Use the HSQC spectrum to create four ¹H-¹³C pairs: (-CH₂OH), (N1-CH₃), (C4-CH₃), and (C5-CH₃). This provides the proton chemical shifts needed for the next step.

-

-

Map the Molecular Framework with HMBC:

-

The HMBC spectrum provides the long-range correlations needed to assign the quaternary carbons. The expected key correlations are visualized below.

-

Caption: Expected key HMBC correlations for assigning quaternary carbons.

-

Assigning C2: The protons of the -CH₂OH group will show a strong correlation to the carbon they are attached to (seen in HSQC) and a 2-bond correlation in the HMBC to C2 . Similarly, the protons of the N1-CH₃ group will show a 2-bond correlation to C2 . The carbon signal that correlates to both of these proton signals must be C2 .

-

Assigning C4 and C5: The protons of the N1-CH₃ group will show a 3-bond correlation to C5 . The protons of the C4-CH₃ group will show a 2-bond correlation to C4 and a 3-bond correlation to C5 . The protons of the C5-CH₃ group will show a 2-bond correlation to C5 and a 3-bond correlation to C4 . By piecing together these unique patterns, C4 and C5 can be unambiguously assigned.

Summary of Assignments

Following the analysis, the predicted chemical shifts can be updated with the experimentally observed and verified values.

| Carbon Atom | Predicted δ (ppm) | Observed δ (ppm) | Assignment Confirmation |

| C2 | 148 – 155 | Experimental Value | HMBC from N1-CH₃ and -CH₂OH protons |

| C4 | 130 – 138 | Experimental Value | HMBC from C4-CH₃ and C5-CH₃ protons |

| C5 | 124 – 132 | Experimental Value | HMBC from N1-CH₃ and C4-CH₃ protons |

| -CH₂OH | 55 – 65 | Experimental Value | Negative DEPT-135 signal; HSQC to -CH₂ protons |

| N1-CH₃ | 30 – 38 | Experimental Value | Positive DEPT-135 signal; HSQC to N-CH₃ protons |

| C4-CH₃ | 10 – 18 | Experimental Value | Positive DEPT-135 signal; HSQC to C4-CH₃ protons |

| C5-CH₃ | 8 – 16 | Experimental Value | Positive DEPT-135 signal; HSQC to C5-CH₃ protons |

Conclusion

The is straightforward when a systematic and multi-faceted approach is employed. The absence of tautomerism simplifies the spectrum, yielding seven sharp, well-defined signals. While 1D 13C NMR provides the initial data, it is insufficient for a definitive assignment. A self-validating protocol, incorporating DEPT-135 for carbon type identification and 2D HMBC for mapping long-range connectivity, is essential. This combination of techniques allows for the unambiguous assignment of all carbon signals, including the electronically similar quaternary carbons of the imidazole ring, ensuring the highest degree of confidence in the structural elucidation for research, development, and quality control applications.

References

-

ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Retrieved from [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (1972). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Retrieved from [Link]

-

University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2015). 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. 1 4 5 trimethyl 1h imidazol 2 yl methanol | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. scienceopen.com [scienceopen.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of Trimethyl-imidazole Methanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The nomenclature "trimethyl-imidazole methanol" designates a class of chemical compounds sharing a core imidazole ring functionalized with three methyl groups and one methanol group. The ambiguous positioning of these substituents results in a significant number of structural isomers, each possessing a unique set of physical characteristics. This guide provides a comprehensive exploration of these characteristics, addressing the inherent isomeric complexity. It begins by elucidating the structural variations and their theoretical impact on key physical properties. Subsequently, it presents a detailed analysis of experimentally determined data for specific, well-documented isomers, serving as tangible reference points. Critically, this document outlines a self-validating, systematic experimental workflow for the rigorous physical characterization of any novel trimethyl-imidazole methanol isomer. This section is designed to equip researchers with the causal logic behind experimental choices, ensuring the generation of robust and reliable data essential for applications in medicinal chemistry and materials science.

The Challenge of Isomerism in Trimethyl-imidazole Methanol

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, offers multiple sites for substitution. For a "trimethyl-imidazole methanol" compound, the three methyl (-CH₃) groups and one hydroxymethyl (-CH₂OH) group can be arranged in numerous configurations. The positions of the substituents profoundly influence the molecule's physical properties, including its melting point, boiling point, solubility, and spectral characteristics.

Key factors influenced by isomeric variations include:

-

Hydrogen Bonding: The position of the methanol group and the presence of an N-H proton (in non-N-substituted isomers) dictate the potential for intermolecular hydrogen bonding. This strongly affects melting and boiling points. For instance, compounds with an available N-H and a hydroxyl group can form extensive hydrogen bond networks, leading to higher melting points compared to their N-methylated counterparts[1].

-

Molecular Polarity and Dipole Moment: The arrangement of electron-donating methyl groups and the polar methanol group alters the overall molecular dipole moment. This, in turn, impacts solubility in various solvents and influences chromatographic behavior.

-

Steric Hindrance: The proximity of bulky methyl groups to the methanol group or to each other can affect molecular packing in the solid state, influencing crystal lattice energy and, consequently, the melting point.

Given this complexity, it is imperative to define the precise structure of the isomer . This guide will use specific, named isomers as case studies to illustrate the range of physical properties encountered within this chemical class.

Physical Properties of Exemplar Trimethyl-imidazole Methanol Isomers

To provide a concrete understanding of how structure dictates physical properties, this section details the known characteristics of two representative isomers. These compounds, while not exhaustive of all possibilities, offer valuable benchmarks for researchers working with related structures.

Case Study 1: (1-methyl-1H-imidazol-5-yl)methanol

This isomer features a methyl group on one of the nitrogen atoms, precluding N-H hydrogen bonding.

Case Study 2: 4-Methyl-5-imidazolemethanol Hydrochloride

This compound is presented as a hydrochloride salt, which significantly alters its physical properties, particularly solubility and melting point, compared to the free base.

| Property | (1-methyl-1H-imidazol-5-yl)methanol | 4-Methyl-5-imidazolemethanol Hydrochloride |

| CAS Number | 38993-84-9[2][3][4] | 38585-62-5[5][6] |

| Molecular Formula | C₅H₈N₂O[2][3][4] | C₅H₈N₂O · HCl[5][6] |

| Molecular Weight | 112.13 g/mol [2][3][4] | 148.59 g/mol [5][6] |

| Appearance | Not widely documented, likely a solid[2] | Off-white solid powder[5][7] |

| Melting Point | 113 °C[2] | 233 °C (decomposes)[6][7] |

| Boiling Point | 324.87 °C at 760 mmHg (Predicted)[2] | 389.1 °C at 760 mmHg[5][7] |

| Solubility | Sparingly soluble in DMSO, slightly in Methanol[2] | Soluble in common polar solvents[8] |

| Storage | Inert atmosphere, Room Temperature[2] | Cool, dry, well-ventilated area[5][7] |

Note: Some data, particularly for boiling points, may be predicted rather than experimentally determined. Always consult the primary source for verification.

A Validated Workflow for Physical Characterization

For any novel trimethyl-imidazole methanol isomer, a systematic approach to physical characterization is essential. The following workflow is designed to be a self-validating system, where the results from each step provide context for the next, ensuring a comprehensive and accurate profile of the compound.

Diagram of the Experimental Workflow

Caption: A validated workflow for the physical characterization of novel trimethyl-imidazole methanol isomers.

Detailed Experimental Protocols

Step 1: Structural Verification & Molecular Formula Confirmation

-

Causality: Before any physical properties are measured, the chemical structure and molecular formula must be unequivocally confirmed. This ensures that the subsequent data are attributed to the correct molecule. Spectroscopic methods are the cornerstone of this step.[9][10]

-

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

¹H NMR: Acquire a proton NMR spectrum. The chemical shifts (δ), integration values, and coupling constants (J) will provide information on the number and connectivity of protons. For example, the methylene protons of the methanol group (-CH₂OH) are expected to appear as a singlet or a doublet depending on coupling to the hydroxyl proton.[11][12]

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.

-

2D NMR (HSQC/HMBC): For unambiguous assignment, run 2D NMR experiments. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two to three bonds. This is critical for definitively placing the methyl and methanol groups on the imidazole ring.[13][14]

-

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Utilize Electrospray Ionization (ESI) or another soft ionization technique coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺).

-

Validation: Compare the experimentally determined exact mass to the theoretical mass calculated for the proposed molecular formula. A mass accuracy of <5 ppm is required for confident formula assignment. Mass spectrometry also reveals characteristic fragmentation patterns for the imidazole ring.[15][16][17]

-

Step 2: Purity Assessment

-

Causality: The presence of impurities can significantly depress and broaden the melting point range and affect solubility measurements.[18] Therefore, establishing the purity of the sample is a prerequisite for accurate physical property determination.

-

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a stability-indicating HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

-

Analysis: Inject a solution of the compound and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For physical characterization, a purity of ≥95% is considered standard.[19]

-

Step 3: Core Physical Property Determination

-

Causality: The melting point and physical appearance are fundamental properties that serve as a baseline for identification and quality control.

-

Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[20]

-

Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.[18]

-

-

Protocol: Visual Inspection

-

Observation: Under good lighting, visually inspect the solid material.

-

Documentation: Record the color (e.g., white, off-white) and form (e.g., crystalline powder, amorphous solid, needles).

-

Step 4: Solubility Profiling

-

Causality: Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. For other applications, it dictates solvent choice for reactions and purifications.

-

Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium. This is considered the gold standard for thermodynamic solubility.[21]

-

Procedure: a. Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed vial. The presence of undissolved solid is essential.[21] b. Agitate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[21] c. After incubation, separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound). d. Quantify the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[22]

-

-

Protocol: pH-Dependent Aqueous Solubility

-

Rationale: For ionizable compounds like imidazoles, solubility can be highly dependent on pH. This is critical for predicting behavior in biological systems.

-

Procedure: Perform the shake-flask method as described above, but use a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8), as recommended by guidelines for biopharmaceutics classification.[23]

-

Conclusion